molecular formula C11H11N3S B8298936 4-(6-Methyl-pyridin-2-yl)-2-methylsulfanyl-pyrimidine

4-(6-Methyl-pyridin-2-yl)-2-methylsulfanyl-pyrimidine

Cat. No. B8298936
M. Wt: 217.29 g/mol
InChI Key: RRZWWBLUDHUGOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08222266B2

Procedure details

4-Iodo-2-methylsulfanyl-pyrimidine (1 g, 3.97 mmol) was dissolved in dry and degassed THF (9 ml). Pd(dba)2 (114 mg, 0.20 mmol) and tri(2-furyl)phosphine (50 mg, 0.20 mmol) were added. The mixture was cooled at 0° C. and then a 0.5 M solution of 6-methyl-2-pyridylzinc bromide in THF (13 ml, 6.5 mmol) was slowly added dropwise. After stirring the mixture at room temperature for 3 hours, ethyl acetate was added and the mixture was washed with water. The organic phase was dried (Na2SO4) and evaporated. The residue was purified by flash chromatography DCM-MeOH—NH4OH (20-0.1-0.1) to give 785 mg of the title compound (90% yield).
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
114 mg
Type
catalyst
Reaction Step Three
Quantity
50 mg
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
90%

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([S:8][CH3:9])[N:3]=1.[Br-].[CH3:11][C:12]1[N:17]=[C:16]([Zn+])[CH:15]=[CH:14][CH:13]=1.C1COCC1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].O1C=CC=C1P(C1OC=CC=1)C1OC=CC=1.C(OCC)(=O)C>[CH3:11][C:12]1[N:17]=[C:16]([C:2]2[CH:7]=[CH:6][N:5]=[C:4]([S:8][CH3:9])[N:3]=2)[CH:15]=[CH:14][CH:13]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
IC1=NC(=NC=C1)SC
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].CC1=CC=CC(=N1)[Zn+]
Name
Quantity
13 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
114 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]
Name
Quantity
50 mg
Type
catalyst
Smiles
O1C(=CC=C1)P(C=1OC=CC1)C=1OC=CC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring the mixture at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in dry
CUSTOM
Type
CUSTOM
Details
degassed THF (9 ml)
WASH
Type
WASH
Details
the mixture was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography DCM-MeOH—NH4OH (20-0.1-0.1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1=CC=CC(=N1)C1=NC(=NC=C1)SC
Measurements
Type Value Analysis
AMOUNT: MASS 785 mg
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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